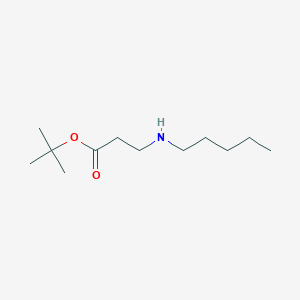

![molecular formula C9H6ClN3O2S B6340669 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221342-62-6](/img/structure/B6340669.png)

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member ring made up of two nitrogen atoms, one sulfur atom, and two carbon atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiadiazole derivatives, including 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole , have shown promise as anticancer agents . The unique structure of thiadiazoles allows them to cross cellular membranes and interact with biological targets effectively. This compound may be involved in the inhibition of cancer cell growth and could be a potential candidate for further in vitro and in vivo efficacy studies across various cancer models.

Antiviral Properties

Indole derivatives, which share a similar heterocyclic structure to thiadiazoles, have been reported to possess significant antiviral activities . By extension, 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole could be synthesized and tested for its efficacy against a range of RNA and DNA viruses, contributing to the development of new antiviral drugs.

Analytical Chemistry Applications

Compounds with a thiadiazole core have found use in analytical chemistry as reagents due to their reactivity and stability . 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole could serve as a selective reagent for the detection of certain metal ions or other analytes in complex samples.

Coordination Chemistry

Thiadiazoles are known to act as ligands in coordination chemistry, forming complexes with various metals . This property can be harnessed in the synthesis of new metal complexes with 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole , which may exhibit unique electronic, magnetic, or catalytic properties.

Antioxidant Additives

In the field of materials science, thiadiazole derivatives are sometimes used as antioxidant additives to fuels . The structural attributes of 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole might make it suitable for enhancing the stability and shelf-life of various fuel types.

Biochemistry Research

The interaction of thiadiazole derivatives with biological molecules is of great interest in biochemistry . 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole could be used to study enzyme inhibition, receptor-ligand interactions, or as a building block for more complex biochemical compounds.

Direcciones Futuras

The future directions for the study of 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole and similar compounds could involve further exploration of their biological activities, such as their antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Additionally, their potential as anticancer agents could be further investigated .

Mecanismo De Acción

Target of Action

The primary targets of 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole are currently unknown. This compound is a derivative of 1,3,4-thiadiazole, which is known to possess various biological activities . .

Mode of Action

It’s worth noting that 1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The exact mechanism by which these effects are achieved is likely to be complex and multifaceted, involving interactions with multiple targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by 1,3,4-thiadiazole derivatives, it is likely that this compound affects multiple pathways

Pharmacokinetics

The crystal structure of a similar compound has been studied , which may provide some insights into its potential bioavailability and stability.

Result of Action

1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Action Environment

The crystal structure of a similar compound suggests that it may be stable under normal conditions .

Propiedades

IUPAC Name |

5-chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDUFFPJLSISPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NSC(=N2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340587.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6340614.png)

![tert-Butyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6340617.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)

![tert-Butyl 3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoate](/img/structure/B6340629.png)

![tert-Butyl 3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340635.png)

![tert-Butyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6340643.png)

![5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340649.png)

![tert-Butyl 3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340655.png)

![tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6340656.png)

![5-Chloro-3-[(2-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B6340673.png)